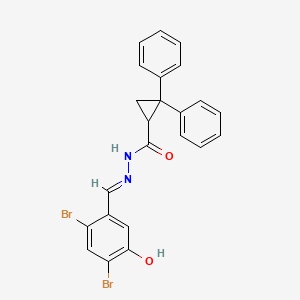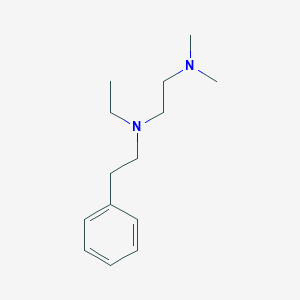
N-(2,5-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide, commonly known as DIDS, is a sulfonamide derivative that has been widely used in scientific research for its ability to inhibit chloride channels and transporters. DIDS is a versatile compound that has been applied in various fields of study, including cell biology, physiology, and pharmacology.
Mécanisme D'action
DIDS acts as an inhibitor of chloride channels and transporters by binding to specific sites on the channel or transporter protein. The exact mechanism of action of DIDS is not fully understood, but it is believed to involve the modification of the channel or transporter protein's conformation, resulting in the inhibition of chloride ion transport.
Biochemical and Physiological Effects:
DIDS has been shown to have a variety of biochemical and physiological effects. Inhibition of chloride channels and transporters by DIDS can lead to changes in cell volume, membrane potential, and intracellular pH. DIDS has also been shown to affect the activity of other ion channels, such as potassium and calcium channels. Additionally, DIDS has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DIDS in scientific research is its ability to selectively inhibit chloride channels and transporters, allowing for the study of their specific physiological functions. Additionally, DIDS is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using DIDS in lab experiments. DIDS has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results. Additionally, DIDS has a relatively short half-life, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are many potential future directions for research involving DIDS. One area of interest is the development of more selective inhibitors of chloride channels and transporters. Additionally, further investigation into the mechanisms of action of DIDS and its effects on other ion channels could lead to a better understanding of the physiological functions of these channels and transporters. Finally, the potential therapeutic applications of DIDS, such as in the treatment of cystic fibrosis or epilepsy, could be explored further.
Méthodes De Synthèse
DIDS can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylamine with 2-methylbenzyl chloride to form N-(2,5-dimethylphenyl)-N-(2-methylbenzyl)amine. The amine is then reacted with methanesulfonyl chloride to form the final product, DIDS. The synthesis of DIDS is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
DIDS has been extensively used in scientific research for its ability to inhibit chloride channels and transporters. Chloride channels and transporters play crucial roles in a variety of physiological processes, including neuronal signaling, muscle contraction, and fluid secretion. DIDS has been used to study the physiological functions of chloride channels and transporters in various tissues, including the brain, heart, and lungs. Additionally, DIDS has been used to investigate the role of chloride channels and transporters in disease states, such as cystic fibrosis and epilepsy.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-9-10-15(3)17(11-13)18(21(4,19)20)12-16-8-6-5-7-14(16)2/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVABHURPWWQJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)

![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)
![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)
![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)

![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)
![2-[(2-methylbenzyl)(propyl)amino]ethanol](/img/structure/B5874856.png)


![N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5874869.png)

![ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate](/img/structure/B5874909.png)
![2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5874912.png)